molecular formula C7H10Cl2N2 B1431537 (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride CAS No. 1428532-87-9

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B1431537
CAS No.: 1428532-87-9
M. Wt: 193.07 g/mol
InChI Key: ARRQYNYRKHXRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride typically involves the chlorination of 6-methylpyridin-3-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or distillation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and specialized research applications .

Properties

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(4-9)7(8)10-5;/h2-3H,4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRQYNYRKHXRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride
Reactant of Route 6
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.